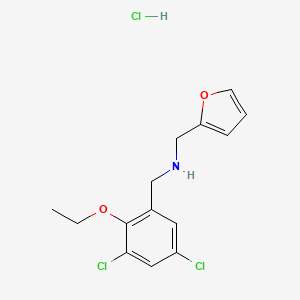![molecular formula C16H18N2O3 B5404905 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5404905.png)
3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide, also known as DPEB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPEB belongs to the class of N-alkylated benzamides and possesses a unique chemical structure that makes it a promising candidate for further research.
作用机制
The mechanism of action of 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is not fully understood, but it is believed to act through the modulation of several signaling pathways in the body. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators in the body. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been shown to modulate the activity of several neurotransmitters in the brain, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to possess several biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been shown to modulate the activity of several neurotransmitters in the brain, leading to improvements in cognitive function and mood.
实验室实验的优点和局限性
One advantage of using 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide in lab experiments is its unique chemical structure, which makes it a promising candidate for further research. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is also relatively easy to synthesize and purify, making it a readily available compound for use in lab experiments. However, one limitation of using 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell types at high concentrations.
未来方向
There are several future directions for research on 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide. One area of research could focus on the development of novel derivatives of 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide with improved therapeutic properties. Another area of research could focus on the development of new methods for synthesizing and purifying 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide. Additionally, further research could be conducted to better understand the mechanism of action of 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide and its potential therapeutic applications in various fields of medicine.
合成方法
The synthesis of 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide involves several steps that require specialized equipment and expertise. The most commonly used method for synthesizing 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-pyridin-1-yl-1-ethanamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide.
科学研究应用
3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
3,4-dimethoxy-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(12-6-8-17-9-7-12)18-16(19)13-4-5-14(20-2)15(10-13)21-3/h4-11H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIKQUJEVZVGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}pyrimidin-2-amine](/img/structure/B5404834.png)
![N-cycloheptyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5404841.png)
![N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]phenylalanine](/img/structure/B5404844.png)

![N-isobutyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5404858.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5404861.png)
![2-[{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B5404863.png)
![2-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-nitrophenol](/img/structure/B5404871.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5404878.png)
![4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5404892.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5404906.png)
![rel-(4aS,8aR)-6-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5404907.png)
![6H,11H-isochromeno[4,3-c]chromene-6,11-dione](/img/structure/B5404915.png)
![1-acetyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5404923.png)